4-Fluoro-3-methylphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDGZGNZGMJNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653458 | |

| Record name | (4-Fluoro-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000520-92-2 | |

| Record name | (4-Fluoro-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-methylphenylacetic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluoro-3-methylphenylacetic acid, a key organic compound with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, and detail a robust synthetic pathway, offering insights valuable for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The strategic placement of a fluorine atom and a methyl group on the phenyl ring significantly influences its electronic properties and steric hindrance, making it an attractive building block in the design of novel bioactive molecules.

Molecular Structure

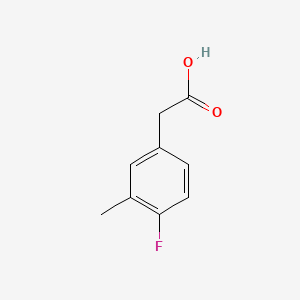

The molecular structure of this compound is characterized by a phenyl ring substituted at the 1-position with an acetic acid moiety, at the 3-position with a methyl group, and at the 4-position with a fluorine atom.

Caption: 2D Molecular Structure of this compound.

Molecular Weight and Formula

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | [1] |

| CAS Number | 1000520-92-2 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of substituted phenylacetic acids is through the hydrolysis of the corresponding phenylacetonitrile. This two-step process, beginning with the appropriate substituted benzyl halide, offers a reliable route to the desired product.

Synthetic Pathway Overview

The synthesis commences with the conversion of 4-fluoro-3-methylbenzyl bromide to 4-fluoro-3-methylphenylacetonitrile, followed by acidic or basic hydrolysis to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-methylphenylacetonitrile

-

In a well-ventilated fume hood, a solution of 4-fluoro-3-methylbenzyl bromide (1 equivalent) in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Sodium cyanide (NaCN) (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-fluoro-3-methylphenylacetonitrile.

Step 2: Hydrolysis to this compound

-

The crude 4-fluoro-3-methylphenylacetonitrile is added to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.[2]

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected key features in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxyl group. The coupling between the fluorine atom and the neighboring aromatic protons will result in characteristic splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acid, a sharp C=O stretch of the carbonyl group, and C-F stretching vibrations.

Applications in Drug Development and Research

Substituted phenylacetic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the fluorine atom in this compound can enhance metabolic stability and binding affinity of drug candidates. This makes it a compound of interest for the development of new therapeutic agents in areas such as anti-inflammatory drugs, analgesics, and anticancer agents.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Sources

A Spectroscopic Guide to 4-Fluoro-3-methylphenylacetic Acid: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenylacetic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and purity of a substance. This guide presents a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established principles of spectroscopy and comparative analysis with structurally related compounds to provide a robust and well-reasoned prediction of its spectral characteristics. This approach not only offers a valuable reference for the identification and characterization of this compound but also serves as an educational tool for understanding the influence of substituents on spectroscopic data.

Molecular Structure and Key Features

The structure of this compound incorporates a phenylacetic acid backbone with two key substituents on the aromatic ring: a fluorine atom at the 4-position and a methyl group at the 3-position. These substituents significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number and types of protons in a molecule and their connectivity. For this compound, the spectrum is predicted to show signals for the aromatic protons, the methylene protons of the acetic acid group, the carboxylic acid proton, and the methyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.2 | Multiplet | 2H | Ar-H |

| ~6.9-7.0 | Multiplet | 1H | Ar-H |

| 3.61 | Singlet | 2H | -CH₂- |

| 2.25 | Singlet | 3H | -CH₃ |

Interpretation and Rationale

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically between 11 and 12 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

-

Aromatic Protons (Ar-H): The three aromatic protons will be influenced by the electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, fluorine atom. This will result in a complex splitting pattern in the aromatic region. Based on data from similar compounds like 3-methylphenylacetic acid and 4-fluoroacetophenone, the aromatic protons are expected to resonate between 6.9 and 7.2 ppm.[1][2] The proton at C2 will likely be a doublet, the one at C5 a doublet of doublets, and the one at C6 a doublet.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the carbonyl group and the aromatic ring. Their chemical shift is predicted to be around 3.61 ppm, appearing as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will appear as a singlet at approximately 2.25 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in unique electronic environments.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=O |

| ~158 (d, ¹JCF ≈ 245 Hz) | C4 |

| ~136 | C1 |

| ~132 (d, ³JCF ≈ 8 Hz) | C5 |

| ~128 (d, ⁴JCF ≈ 3 Hz) | C2 |

| ~125 (d, ²JCF ≈ 18 Hz) | C3 |

| ~116 (d, ²JCF ≈ 21 Hz) | C6 |

| ~40 | -CH₂- |

| ~16 | -CH₃ |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of around 178 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine (C4) will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz and will be significantly downfield. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate at approximately 40 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at an upfield chemical shift of around 16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, the aromatic ring, and the C-F bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1150 | Strong | C-F stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Interpretation and Rationale

-

O-H Stretch: The most prominent feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic C=C Stretches: Medium intensity bands around 1600 and 1480 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid.

-

C-F Stretch: A strong absorption in the 1150 cm⁻¹ region is expected for the C-F stretching vibration.

-

O-H Bend: A broad, medium intensity band around 920 cm⁻¹ is due to the out-of-plane bending of the O-H group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 168 | Molecular ion [M]⁺ |

| 123 | [M - COOH]⁺ |

| 109 | [M - CH₂COOH]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Rationale

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 168, corresponding to the molecular weight of this compound (C₉H₉FO₂).

-

Fragmentation Pattern: The most common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group. Therefore, a significant peak is expected at m/z 123, corresponding to the loss of a COOH radical. Further fragmentation could involve the loss of the entire acetic acid side chain, leading to a peak at m/z 109. The formation of the stable tropylium ion at m/z 91 is also a common feature in the mass spectra of substituted benzyl compounds.

Experimental Protocols

While specific experimental parameters can vary, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Figure 2: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information is invaluable for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the confirmation of synthesis, assessment of purity, and elucidation of the structural properties of this compound. The provided methodologies and interpretations serve as a robust framework for the empirical analysis of this compound and related molecules.

References

-

FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved from [Link]

-

European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

Sources

The Therapeutic Potential of 4-Fluoro-3-methylphenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Phenylacetic Acid Scaffold and the Influence of Fluorine Substitution

Phenylacetic acid and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This class of compounds has garnered significant attention for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The therapeutic efficacy of phenylacetic acid derivatives is often attributed to their ability to mimic endogenous molecules and interact with various biological targets. A key example is their role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The strategic incorporation of fluorine atoms into bioactive molecules has become a powerful tool in drug design.[4] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] In the context of phenylacetic acid derivatives, fluorination can enhance potency and modulate selectivity for specific biological targets.[5] This guide focuses on the prospective biological activities of a specific subclass: 4-Fluoro-3-methylphenylacetic acid derivatives . While direct literature on this exact substitution pattern is emerging, this document will synthesize data from closely related analogs to provide a comprehensive overview of their potential therapeutic applications and guide future research endeavors.

Potential Biological Activities and Therapeutic Applications

Based on the established pharmacology of structurally related compounds, this compound derivatives are anticipated to exhibit a range of valuable biological activities.

Anti-inflammatory and Analgesic Properties

Phenylacetic acid derivatives are a well-established class of anti-inflammatory agents, with diclofenac being a prominent example.[1][6] The primary mechanism of action for the anti-inflammatory effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[6][7][8] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7][8]

The substitution pattern on the phenyl ring of phenylacetic acid derivatives can influence their potency and selectivity for COX-1 versus COX-2. It is plausible that this compound derivatives will exhibit inhibitory activity against COX enzymes, thereby exerting anti-inflammatory and analgesic effects. The presence of the fluoro and methyl groups may modulate the binding affinity and selectivity for the COX isoforms, potentially leading to an improved therapeutic profile with reduced gastrointestinal side effects often associated with non-selective COX inhibitors.[9]

Anticancer Activity

Several studies have highlighted the potential of phenylacetic acid and phenylacetamide derivatives as anticancer agents.[3][10][11] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including prostate and breast cancer.[3][10][11] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent cytotoxic effects against prostate carcinoma cell lines.[10] The anticancer activity of these compounds may be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

The 4-fluoro-3-methyl substitution pattern could be a promising feature for enhancing anticancer efficacy. The fluorine atom can increase the metabolic stability of the compound, leading to a longer duration of action, while the methyl group can influence its lipophilicity and cellular uptake. Further investigation into the specific molecular targets and mechanisms of action of this compound derivatives in cancer cells is warranted.

Antimicrobial and Other Potential Activities

Beyond anti-inflammatory and anticancer effects, phenylacetic acid derivatives have been explored for a variety of other biological activities. For example, certain derivatives have shown promise as antitubercular agents.[12] The unique electronic properties conferred by the fluorine and methyl substituents in this compound derivatives may lead to novel interactions with microbial targets, opening avenues for the development of new anti-infective agents.

Proposed Mechanisms of Action

The biological activities of this compound derivatives are likely mediated by their interaction with specific molecular targets. Based on data from analogous compounds, the following mechanisms are proposed:

Inhibition of Cyclooxygenase (COX) Enzymes

As discussed, the most probable mechanism for the anti-inflammatory activity of these derivatives is the inhibition of COX-1 and COX-2 enzymes. The phenylacetic acid moiety can competitively bind to the active site of COX, preventing the binding of the natural substrate, arachidonic acid.[6] This, in turn, blocks the production of pro-inflammatory prostaglandins.[7]

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Modulation of Apoptotic Pathways in Cancer Cells

The potential anticancer effects of this compound derivatives may involve the induction of apoptosis. This could occur through the modulation of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family. The specific signaling pathways targeted by these compounds would require further elucidation through detailed molecular studies.

Experimental Protocols for Synthesis and Biological Evaluation

To explore the therapeutic potential of this compound derivatives, a systematic approach to their synthesis and biological evaluation is necessary.

General Synthetic Scheme

A plausible synthetic route to this compound and its derivatives is outlined below. This multi-step synthesis would begin with a commercially available starting material, such as 4-fluoro-3-methylaniline, and proceed through several key transformations.

Caption: A potential synthetic workflow for this compound and its derivatives.

Step-by-Step Protocol for Synthesis (Illustrative Example):

-

Diazotization of 4-Fluoro-3-methylaniline: Dissolve 4-fluoro-3-methylaniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

-

Sandmeyer Reaction: Introduce a copper(I) cyanide solution to the diazonium salt solution to yield 4-fluoro-3-methylbenzonitrile.

-

Hydrolysis to the Benzoic Acid: Hydrolyze the nitrile group of 4-fluoro-3-methylbenzonitrile under acidic or basic conditions to obtain 4-fluoro-3-methylbenzoic acid.

-

Reduction to the Benzyl Alcohol: Reduce the carboxylic acid group of 4-fluoro-3-methylbenzoic acid using a suitable reducing agent (e.g., LiAlH4) to form (4-fluoro-3-methylphenyl)methanol.

-

Conversion to the Benzyl Halide: Convert the benzyl alcohol to the corresponding benzyl chloride using a chlorinating agent like thionyl chloride.

-

Cyanation: React the benzyl chloride with a cyanide salt (e.g., NaCN) to introduce the nitrile group, forming (4-fluoro-3-methylphenyl)acetonitrile.

-

Final Hydrolysis: Hydrolyze the acetonitrile derivative to afford the target compound, this compound.

-

Derivatization: The final acid can be converted to a variety of esters and amides through standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride followed by reaction with an alcohol or amine).

In Vitro Biological Assays

1. Cyclooxygenase (COX) Inhibition Assay:

-

Objective: To determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

-

Methodology: Utilize commercially available COX inhibitor screening kits (e.g., colorimetric or fluorometric assays).

-

Procedure:

-

Prepare a series of concentrations of the test compounds.

-

Incubate the compounds with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid as the substrate.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

-

Calculate the IC50 values for each compound against both COX isoforms.

-

2. Cancer Cell Viability Assay (MTT or MTS Assay):

-

Objective: To assess the cytotoxic effects of the compounds on various cancer cell lines.

-

Methodology: Employ a colorimetric assay based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells.

-

Procedure:

-

Seed cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan and measure the absorbance at the appropriate wavelength.

-

Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.[10]

-

3. Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

-

Methodology: A standardized method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

-

Procedure:

-

Prepare serial dilutions of the test compounds in a liquid growth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis).

-

Incubate the plates under appropriate conditions.

-

Visually inspect the plates for turbidity to determine the MIC.

-

Data Summary and Structure-Activity Relationships (SAR)

While specific data for this compound derivatives is not yet widely available, we can extrapolate potential structure-activity relationships from related compounds. The following table summarizes hypothetical data to illustrate how substitutions on the phenylacetic acid core might influence biological activity.

| Compound | R1 | R2 | R3 | COX-2 IC50 (µM) | PC-3 Cell IC50 (µM) |

| Parent | H | H | H | >100 | >100 |

| Analog A | F | H | H | 50 | 80 |

| Analog B | H | CH3 | H | 75 | 90 |

| Target 1 | F | CH3 | H | Predicted <50 | Predicted <80 |

| Analog C | Cl | H | H | 45 | 70 |

| Analog D | F | Cl | H | 30 | 60 |

This table is for illustrative purposes to guide experimental design.

The addition of a fluorine atom at the 4-position and a methyl group at the 3-position is expected to enhance both anti-inflammatory and anticancer activities compared to the unsubstituted parent compound. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid group, which may be important for binding to target enzymes. The lipophilicity introduced by the methyl group could improve cell membrane permeability.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with the potential for significant therapeutic applications, particularly in the areas of inflammation and oncology. The strategic combination of the phenylacetic acid scaffold with fluoro and methyl substitutions is anticipated to yield compounds with enhanced potency and favorable pharmacokinetic properties.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo assays. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the further development of these compounds as clinical candidates. This technical guide provides a foundational framework to inspire and direct these future drug discovery efforts.

References

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.

- Chen, Y., et al. (2012). 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells. Bioorganic & Medicinal Chemistry, 20(1), 113-120.

- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.

-

Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

- Gooßen, L. J., & Paetzold, J. (2001). Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids.

- Guan, L., et al. (2013). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 18(11), 13393-13407.

- Khan, I., et al. (2011). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Molecules, 16(11), 9414-9427.

- Li, X., & Tlogova, M. (2013). Biology of fluoro-organic compounds. Applied Microbiology and Biotechnology, 97(17), 7485-7497.

- Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)

- Nakamura, K., Tsuji, K., Konishi, N., & Matsuo, M. (1993). Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Chemical & Pharmaceutical Bulletin, 41(11), 2050-2052.

-

O'Neill, L. A. (2020). Anti-inflammatory (NSAIDs) Drugs, Pharmacology, Animation. Retrieved from [Link]

- Rathi, V. E., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(11), 3146-3157.

-

ResearchGate. (2025). The Mechanism of Action of Anti-Inflammatory Drugs. Retrieved from [Link]

-

ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

- Sateriale, A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. bioRxiv.

- Senti, G., & Fricker, S. P. (2012). The biological activity of gold compounds. Gold Bulletin, 45(1), 9-23.

- Sneader, W. (2005). Drug discovery: A history. John Wiley & Sons.

- Tayarani-Najaran, Z., et al. (2013). 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells. Bioorganic & Medicinal Chemistry, 21(1), 113-120.

- Vane, J. R., & Botting, R. M. (1996). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 100(2A), 2S-8S.

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

- Wu, K. K. (1997). Cyclooxygenase 2 and cancer. Cancer and Metastasis Reviews, 16(1-2), 57-60.

- Žvirblis, M., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal, e202402330.

- Zask, A., et al. (2016). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.

- Zhang, X., et al. (2017). Synthesis and anti-inflammatory bioactivity of (−)

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biology of fluoro-organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

Potential applications of 4-Fluoro-3-methylphenylacetic acid in medicinal chemistry

Executive Summary

4-Fluoro-3-methylphenylacetic acid (CAS: 1000520-92-2) represents a high-value pharmacophore building block in modern drug discovery. Unlike simple phenylacetic acids, this disubstituted scaffold offers a synergistic combination of metabolic occlusion (via the 4-fluoro group) and conformational restriction (via the 3-methyl group).

This guide analyzes the molecule's utility as a "privileged fragment" for synthesizing CRTH2 antagonists, COX-2 inhibitors, and auxin-mimetic agrochemicals. It provides validated synthetic protocols, metabolic rationale, and structural data to support its integration into lead optimization campaigns.

Physicochemical Profile & SAR Logic

The "Fluorine-Methyl" Synergy

In medicinal chemistry, the simultaneous introduction of fluorine and methyl groups is a strategic maneuver to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

-

4-Fluoro (Metabolic Blockade): The para-position of a phenyl ring is the primary site for CYP450-mediated oxidation (hydroxylation). Replacing hydrogen with fluorine (

vs -

3-Methyl (Conformational Lock): The ortho-methyl group (relative to the 4-position) or meta (relative to the acetic acid tail) introduces torsional strain. This "Magic Methyl" effect can lock the phenyl ring into a bioactive conformation, reducing the entropic penalty upon binding to a receptor pocket (e.g., CRTH2 or COX enzymes).

Comparative Physicochemical Data

The following table illustrates the shift in properties when transitioning from the unsubstituted parent to the 4-F, 3-Me analog.

| Property | Phenylacetic Acid | 4-Fluorophenylacetic Acid | This compound | Impact on Drug Design |

| MW | 136.15 | 154.14 | 168.17 | Slight mass increase; negligible LE penalty. |

| cLogP | 1.41 | 1.58 | 2.05 | Increased lipophilicity improves membrane permeability but requires solubility management. |

| pKa | 4.31 | 4.25 | 4.28 | Acidic strength remains consistent; suitable for salt formation. |

| Metabolic Liability | High (p-hydroxylation) | Low (blocked) | Very Low | Extended half-life ( |

Synthetic Methodologies

The synthesis of this compound typically proceeds via the hydrolysis of its corresponding nitrile precursor or palladium-catalyzed arylation. Below is the Industrial Standard Route (Nitrile Hydrolysis), chosen for its scalability and cost-effectiveness.

Protocol: Hydrolysis of 4-Fluoro-3-methylbenzyl cyanide

Objective: Convert 4-fluoro-3-methylbenzyl cyanide to this compound.

Reagents:

-

Precursor: 4-Fluoro-3-methylbenzyl cyanide (1.0 eq)

-

Solvent: Glacial Acetic Acid / Water (1:1 v/v)

-

Acid Catalyst: Concentrated Sulfuric Acid (

) -

Workup: Dichloromethane (DCM), Sodium Bicarbonate (

), Brine.[1]

Step-by-Step Methodology:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Fluoro-3-methylbenzyl cyanide (10.0 g, 67 mmol) in a mixture of glacial acetic acid (40 mL) and water (40 mL).

-

Acid Addition: Cautiously add concentrated

(40 mL) dropwise via an addition funnel. Caution: Exothermic reaction. -

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor conversion via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The nitrile peak ( -

Quench: Cool the reaction mixture to room temperature and pour onto crushed ice (200 g) with vigorous stirring. The crude acid may precipitate as a solid.[2]

-

Extraction: If solid does not form, extract the aqueous mixture with DCM (

). -

Purification:

-

Wash combined organic layers with water (

) and brine. -

Critical Step: Extract the organic layer with saturated aqueous

. The product moves to the aqueous phase as the carboxylate salt, leaving non-acidic impurities in the organic layer. -

Separate the aqueous layer and acidify to pH 2 using 6N HCl. The pure acid will precipitate.

-

-

Isolation: Filter the white solid, wash with cold water, and dry under vacuum at

.-

Typical Yield: 85–92%

-

Purity: >98% (HPLC)

-

Visualization: Synthetic Pathway

The following diagram outlines the logic flow from precursor selection to final isolation.

Caption: Figure 1. Industrial-standard hydrolysis pathway for the synthesis of high-purity this compound.

Therapeutic Applications & Case Studies

A. CRTH2 Antagonists (Asthma & Allergic Rhinitis)

The phenylacetic acid moiety is a validated pharmacophore for Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists. Drugs like Ramatroban and Fevipiprant utilize a carboxylic acid tail for ionic interaction with Arg170 in the CRTH2 binding pocket.

-

Application: this compound serves as a superior "tail" fragment compared to unsubstituted phenylacetic acid.

-

Mechanism: The 3-methyl group forces the phenyl ring into a specific dihedral angle relative to the acetic acid chain, optimizing

stacking interactions with Phe184 in the receptor, while the 4-fluoro group prevents oxidative degradation, extending the drug's duration of action.

B. NSAID Design (COX Inhibition)

Phenylacetic acids are the structural core of NSAIDs like Diclofenac and Lumiracoxib .

-

Design Logic: The 2,6-dichloro substitution in Diclofenac forces the rings to twist. This compound offers a "lite" version of this steric constraint.

-

Utility: It allows for the exploration of COX-2 selective space by reducing the steric bulk compared to the bulky chloro-groups, potentially reducing hepatotoxicity risks associated with highly chlorinated aromatics.

C. Building Block for Heterocycles

This acid is a versatile precursor for constructing fused ring systems:

-

Indoles: Via Friedel-Crafts cyclization of the acid chloride followed by reduction.

-

Isoquinolines: Via the Bischler-Napieralski reaction (after amide formation).

Visualization: Strategic Decision Logic

Why choose this specific scaffold over others?

Caption: Figure 2. SAR decision tree illustrating the mechanistic advantages of the 4-F, 3-Me substitution pattern in lead optimization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11665796, this compound. Retrieved from [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (Technical Poster/Disclosure).[3] Retrieved from [Link]

-

Hédoub, W., et al. (2018). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium. Journal of Medicinal Chemistry. (Demonstrates 4-F/3-Me SAR utility). Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Nitrile Hydrolysis protocols).

Sources

4-Fluoro-3-methylphenylacetic acid as a building block in organic synthesis

This guide details the technical specifications, synthetic utility, and medicinal chemistry applications of 4-Fluoro-3-methylphenylacetic acid (CAS: 1000520-92-2).

Introduction: The Strategic Scaffold

This compound is a bifunctional building block used extensively in lead optimization programs. It serves as a "privileged fragment" in drug discovery due to the synergistic effects of its substituents:

-

The 4-Fluoro (Para-F) Effect: The fluorine atom at the para position (relative to the acetic acid tail) blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life (

) of the resulting drug molecule. -

The 3-Methyl (Meta-Me) Effect: The methyl group provides a "magic methyl" effect—increasing lipophilicity (

) to improve membrane permeability while introducing steric bulk that can lock the molecule into a bioactive conformation or fill hydrophobic pockets in the target protein.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(4-Fluoro-3-methylphenyl)acetic acid |

| CAS Number | 1000520-92-2 |

| Molecular Formula | |

| Molecular Weight | 168.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 102–106 °C (Typical range for this class) |

| pKa | ~4.3 (Carboxylic acid) |

Synthesis of the Building Block

Reliable access to high-purity this compound is critical. Two primary routes are validated for scale-up: the Willgerodt-Kindler Reaction (Industrial) and Nitrile Hydrolysis (Laboratory).

Route A: The Willgerodt-Kindler Protocol (From Acetophenone)

This route is preferred for kilogram-scale synthesis as it avoids the use of highly toxic cyanides.

-

Starting Material: 4'-Fluoro-3'-methylacetophenone.[1]

-

Reagents: Sulfur (

), Morpholine. -

Mechanism: The ketone is converted to a thioamide via migration of the carbonyl group to the terminal carbon, followed by hydrolysis.

Route B: The Nitrile Hydrolysis Protocol (Standard Lab Scale)

This route offers higher precision for small batches (<100g).

-

Precursor: 4-Fluoro-3-methylbenzyl bromide.

-

Step 1 (Cyanation): Reaction with NaCN in DMF/Water to form 4-Fluoro-3-methylphenylacetonitrile.

-

Step 2 (Hydrolysis): Acidic hydrolysis (

) converts the nitrile to the carboxylic acid.

Figure 1: Dual synthetic pathways for accessing the target scaffold.

Synthetic Utility & Reactions

The carboxylic acid moiety allows this molecule to function as a versatile "warhead" installer.[2]

Amide Coupling (Library Synthesis)

Used to attach the fluorinated phenyl core to amine-bearing scaffolds (e.g., piperazines, pyrrolidines).

-

Reagents: HATU or EDC/HOBt, DIPEA, DMF.

-

Insight: The 3-methyl group creates slight steric hindrance. If the coupling is sluggish, switch to COMU or convert the acid to the acid chloride (

) first.

Friedel-Crafts Cyclization

The acid can be cyclized intramolecularly to form bicyclic ketones (e.g., tetralones), precursors to rigidified drug analogs.

-

Reagents: Polyphosphoric Acid (PPA) or

. -

Regioselectivity: The fluorine atom directs the cyclization. Since F is para to the acetic tail, cyclization typically occurs ortho to the methyl group, forming 6-fluoro-5-methyl-1-tetralone derivatives.

Reduction to Bioactive Alcohols

-

Protocol: Borane-THF (

) reduction at 0°C. -

Product: 2-(4-Fluoro-3-methylphenyl)ethanol.

-

Application: Linker synthesis for PROTACs or fragment-based drug discovery.

Case Study: Potency Enhancement in Antiparasitic Agents

A definitive example of this building block's utility is found in the optimization of Triazolopyridazine inhibitors against Cryptosporidium parvum.

The Challenge:

Early hits (e.g., 3-methyl analogs) showed moderate potency (

The Solution: Researchers introduced the this compound moiety.

-

Metabolic Blockade: The 4-F atom prevented rapid oxidation.

-

Potency Jump: The combination of the lipophilic 3-Me and the electronic modulation of 4-F improved binding affinity.

Results:

The analog derived from this compound (Compound 61) exhibited an

| Compound Analog | Substituents | EC50 (Cryptosporidium) | Fold Improvement |

| Hit Molecule | 3-Methyl | 12 | 1x (Baseline) |

| Analog A | 3-Methoxy | 17 | 0.7x |

| Target Analog | 4-Fluoro-3-Methyl | 0.37 | 32x |

(Data adapted from SAR studies on Aryl Acetamide Triazolopyridazines)

Experimental Protocol: Amide Coupling

Objective: Synthesis of N-benzyl-2-(4-fluoro-3-methylphenyl)acetamide.

-

Activation: Charge a 50 mL round-bottom flask with this compound (1.0 eq, 500 mg) and dry DMF (5 mL). Add HATU (1.2 eq) and stir for 5 minutes under

. -

Addition: Add DIPEA (2.5 eq) followed by benzylamine (1.1 eq). The solution will turn yellow.

-

Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

-

Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (2x), Sat.

(2x), and Brine (1x). -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Safety & Handling

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).[4]

-

Handling: Use a fume hood. The fluorinated nature does not introduce specific explosive hazards, but standard acid handling protocols apply.

-

Storage: Store at room temperature in a tightly sealed container. Stable for >2 years if kept dry.

References

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium. National Institutes of Health (NIH). Available at: [Link]

- Synthesis of arylacetic acid derivatives from boronic acids.Chemical Communications. (General methodology reference for aryl acetic acids).

- This compound Product Data.Pharmaffiliates / ChemicalBook.

Sources

A Technical Guide to the Effects of Fluorine Substitution on Phenylacetic Acid Reactivity

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Phenylacetic acid (PAA), a versatile building block, presents multiple sites for reactivity modulation—the carboxylic acid, the α-carbon, and the aromatic ring. This guide provides an in-depth analysis of how fluorine substitution at various positions on the PAA framework profoundly alters its physicochemical properties and chemical reactivity. We will explore the nuanced interplay of fluorine's powerful electronic effects, quantifying its impact on acidity (pKa) and examining the consequences for key synthetic transformations. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging fluorination to achieve desired molecular behaviors.

The Foundational Principles: Fluorine's Duality of Electronic Influence

To comprehend the impact of fluorine on phenylacetic acid, one must first appreciate the dual nature of its electronic effects: the negative inductive effect (-I) and the positive mesomeric (resonance) effect (+M).

-

Negative Inductive Effect (-I): Due to its supreme electronegativity, fluorine powerfully withdraws electron density through the sigma (σ) bond framework.[1] This effect is distance-dependent, being strongest at the atom to which it is bonded and diminishing with each subsequent bond.

-

Positive Mesomeric Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic π-system, an electron-donating resonance effect.[1]

Crucially, for fluorine, the inductive effect is dominant over the mesomeric effect.[1] This net electron-withdrawing character is the primary driver behind the significant changes in reactivity observed in fluorinated PAA derivatives.

Caption: Dominant inductive vs. weaker mesomeric effect of fluorine.

Quantitative Impact on Acidity: A Tale of pKa Values

The most direct and quantifiable consequence of fluorine substitution on the phenyl ring is the modulation of the carboxylic acid's acidity (pKa). The electron-withdrawing nature of fluorine stabilizes the resulting carboxylate anion (conjugate base), thereby increasing the acidity (lowering the pKa) of the parent acid.[2][3][4]

The position of the fluorine atom is critical. An ortho-fluoro substituent exerts the strongest influence due to the proximity of its powerful -I effect to the carboxylic acid group.[1] This effect diminishes as the fluorine moves to the meta and para positions.

| Compound | CAS Number | pKa (Predicted/Experimental) |

| Phenylacetic Acid | 103-82-2 | ~4.31 |

| 2-Fluorophenylacetic Acid | 451-82-1 | ~4.09 |

| 3-Fluorophenylacetic Acid | 331-25-9 | ~4.10[5] |

| 4-Fluorophenylacetic Acid | 405-50-5 | ~4.14 |

Analysis of Acidity Trends:

-

Ortho Position: 2-Fluorophenylacetic acid is the most acidic among the fluorinated isomers. The strong, distance-dependent inductive effect of the ortho-fluorine atom provides the greatest stabilization to the carboxylate anion.[1] Some studies also suggest that steric hindrance from the ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, which can further stabilize the anion and increase acidity.[1]

-

Meta Position: The fluorine at the meta position can only exert its electron-withdrawing inductive effect, as the mesomeric effect does not operate from this position. This results in a significant increase in acidity compared to the parent PAA.

-

Para Position: At the para position, both the -I and +M effects are at play. While the inductive effect still dominates, the opposing resonance effect slightly counteracts the electron withdrawal, making 4-fluorophenylacetic acid marginally less acidic than the 3-fluoro isomer.[6]

Modulating Reactivity at the Carboxyl Group

The increased acidity of fluorinated PAAs translates to a more electrophilic carbonyl carbon.[1] This heightened electrophilicity has direct consequences for reactions such as esterification and amidation.

Enhanced Esterification and Amidation Rates

Fluorine substitution generally accelerates the rate of nucleophilic attack at the carbonyl carbon. In reactions like Fischer esterification or amide bond formation using coupling agents, the electron-withdrawing fluorine atom makes the carboxyl carbon more susceptible to attack by an alcohol or amine nucleophile.

Acyl fluorides, formed in situ from carboxylic acids, have emerged as highly valuable intermediates for challenging amide and ester syntheses.[7][8] They are often more reactive than their acyl chloride counterparts and less sensitive to moisture.[7] Reagents like pentafluoropyridine (PFP) can be used for the mild deoxyfluorination of carboxylic acids to generate these reactive acyl fluorides, which can then be used in one-pot amidation protocols.[9][10]

Experimental Protocol: Comparative Amide Coupling

This protocol outlines a self-validating system to compare the coupling efficiency between Phenylacetic Acid (PAA) and 4-Fluorophenylacetic Acid (4-F-PAA).

Objective: To determine the relative reaction rate and yield for the amide bond formation with benzylamine.

Materials:

-

Phenylacetic Acid (PAA)

-

4-Fluorophenylacetic Acid (4-F-PAA)

-

Benzylamine

-

Pentafluoropyridine (PFP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aq. NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, prepare the following under an inert atmosphere (N₂ or Ar):

-

Flask A: Dissolve PAA (1.0 mmol) in anhydrous DCM (10 mL).

-

Flask B: Dissolve 4-F-PAA (1.0 mmol) in anhydrous DCM (10 mL).

-

-

Activation: To each flask, add triethylamine (1.2 mmol) followed by pentafluoropyridine (1.1 mmol). Stir the mixtures at room temperature for 1 hour to facilitate the in situ formation of the acyl fluoride intermediate.

-

Amine Addition: Add benzylamine (1.0 mmol) dropwise to each flask.

-

Monitoring: Monitor the reaction progress in both flasks simultaneously using Thin Layer Chromatography (TLC) at 15-minute intervals.

-

Quenching & Workup: Once the reaction in the faster flask reaches completion (or after a set time, e.g., 4 hours), quench both reactions by adding saturated aq. NaHCO₃ solution (15 mL).

-

Extraction: Transfer the mixtures to separatory funnels. Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: Determine the crude yield for each reaction. Purify the products via column chromatography and calculate the isolated yields for a quantitative comparison.

Expected Outcome: Flask B (containing 4-F-PAA) is expected to show a faster reaction rate and potentially a higher yield due to the enhanced electrophilicity of its carbonyl carbon, demonstrating the activating effect of the fluorine substituent.

Caption: Workflow for comparing amide coupling reactivity.

Reactivity on the Aromatic Ring: Electrophilic Aromatic Substitution

While fluorine is the most electronegative element, its effect on electrophilic aromatic substitution (SEAr) is nuanced. Due to its strong -I effect, fluorine deactivates the benzene ring towards attack by electrophiles, making the reaction slower than with benzene itself.[11] However, its +M (resonance) effect, which donates electron density to the ortho and para positions, directs incoming electrophiles to these sites.[11]

Therefore, fluorine is an ortho-, para-director but a deactivating group. In the context of fluorophenylacetic acid, electrophilic substitution (e.g., nitration, halogenation) will occur primarily at the positions ortho and para to the fluorine atom, but will require more forcing conditions than the non-fluorinated parent compound.

Implications for Drug Development: The Power of Metabolic Blocking

In drug development, a major challenge is the metabolic instability of molecules, often due to oxidation by cytochrome P450 enzymes.[12][13] A common metabolic "soft spot" is a C-H bond on an aromatic ring, which can be hydroxylated.

Strategically placing a fluorine atom at such a metabolically labile site is a powerful technique known as metabolic blocking .[14][15] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[14] By replacing a C-H bond with a C-F bond, chemists can prevent metabolic oxidation at that position, thereby increasing the drug's half-life and bioavailability.[12][15] For instance, if the para-position of the phenyl ring in a PAA-derived drug is susceptible to hydroxylation, installing a fluorine at that position (creating a 4-F-PAA derivative) can effectively block this metabolic pathway.

Caption: Fluorine substitution to block metabolic oxidation.

Conclusion

Fluorine substitution is a subtle yet powerful tool for modulating the reactivity and properties of phenylacetic acid. The dominant electron-withdrawing inductive effect significantly increases the acidity of the carboxylic acid, which in turn enhances the reactivity of the carboxyl group toward nucleophiles. While deactivating the aromatic ring, the fluorine atom directs electrophilic substitution to the ortho and para positions. For drug development professionals, the most impactful application lies in metabolic blocking, where the robust C-F bond can be used to shield vulnerable positions from enzymatic degradation, thereby improving a drug candidate's pharmacokinetic profile. A thorough understanding of these principles allows for the rational design of fluorinated molecules with fine-tuned reactivity and optimized biological performance.

References

- The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide - Benchchem. BenchChem.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.

- Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. RSC Publishing.

- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.

- Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora.

- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Sigma-Aldrich.

- Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline.

- 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.

- 20.4 Substituent Effects on Acidity. Chemistry LibreTexts.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). PMC.

- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- 12.

- 3-Fluorophenylacetic acid. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. people.wou.edu [people.wou.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacyjournal.org [pharmacyjournal.org]

Discovery and synthesis of novel fluoro-aromatic compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluoro-Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] This guide provides a comprehensive overview of the principles and practices governing the synthesis of novel fluoro-aromatic compounds. We will explore the evolution of fluorination chemistry, from classical methods to cutting-edge catalytic and late-stage functionalization strategies. By delving into the mechanistic underpinnings of these transformations, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of synthetic routes toward new generations of fluorinated molecules.

The Indispensable Role of Fluorine in Drug Discovery

The prevalence of fluorine in pharmaceuticals is a testament to its unique ability to modulate molecular properties. Approximately 20% of all pharmaceuticals and 30-50% of agrochemicals contain at least one fluorine atom.[2][4][5] This widespread adoption is not coincidental but is rooted in the fundamental physicochemical changes that fluorine substitution can induce.

Key Physicochemical Effects of Fluorination:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it resistant to metabolic cleavage.[2] This can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[6][7]

-

Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1][6][8]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[6][9]

-

pKa Modulation: The introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile.[8][10]

The strategic placement of fluorine, therefore, is a powerful tool for lead optimization in drug discovery, transforming promising compounds into viable clinical candidates.

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of fluoro-aromatic compounds has historically been dominated by two primary mechanistic pathways: nucleophilic and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA_r)

The SNAr reaction is a powerful method for introducing fluorine into electron-deficient aromatic rings. This pathway involves the attack of a nucleophilic fluoride source on an aromatic ring bearing a good leaving group (e.g., -NO2, -Cl) and electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

Common Nucleophilic Fluorinating Reagents:

-

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but their reactivity is often hampered by low solubility and high lattice energy.[11]

-

HF-Based Reagents: Reagents like triethylamine trihydrofluoride (Et3N•3HF) and pyridine-HF offer improved reactivity and handling characteristics compared to anhydrous HF.[2]

-

Phase-Transfer Catalysts: The use of crown ethers or quaternary ammonium salts can enhance the nucleophilicity of fluoride anions in organic solvents.[11]

Experimental Protocol: Classical SNAr Fluorination

Objective: Synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene.

Materials:

-

4-chloronitrobenzene

-

Anhydrous potassium fluoride (spray-dried)

-

Dimethyl sulfoxide (DMSO)

-

Phase-transfer catalyst (e.g., 18-crown-6)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloronitrobenzene (1.0 eq), anhydrous potassium fluoride (2.0 eq), and a catalytic amount of 18-crown-6 (0.05 eq).

-

Add anhydrous DMSO to the flask to achieve a suitable concentration.

-

Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford 4-fluoronitrobenzene.

Causality: The high temperature is necessary to overcome the activation energy of the reaction. DMSO is an excellent solvent for this transformation due to its high boiling point and its ability to solvate the potassium cation, thereby increasing the "nakedness" and nucleophilicity of the fluoride anion. The phase-transfer catalyst further enhances the solubility and reactivity of the fluoride salt.

Electrophilic Aromatic Substitution (S_EAr)

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). This approach is complementary to SNAr and is suitable for a wide range of substrates.[12]

Key Electrophilic Fluorinating Reagents:

The development of stable and selective electrophilic fluorinating reagents has been a major breakthrough in organofluorine chemistry.[2]

| Reagent Name | Acronym | Structure | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [Image of Selectfluor structure] | Bench-stable, crystalline solid; versatile and widely used.[1][13] |

| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] | Crystalline solid; often used in metal-catalyzed reactions.[14][15] |

Mechanism of Electrophilic Fluorination: The precise mechanism of electrophilic fluorination is still a subject of debate and may vary depending on the substrate and reaction conditions.[12][16] It is generally believed to proceed through either a polar SEAr mechanism involving a Wheland intermediate or a single-electron transfer (SET) pathway.[16]

}

Figure 1: Proposed mechanistic pathways for electrophilic aromatic fluorination.

The Dawn of a New Era: Late-Stage Fluorination

A significant challenge in drug discovery is the ability to introduce fluorine atoms into complex molecules at a late stage of the synthesis.[13][17] Late-stage fluorination (LSF) avoids the need to carry fluorinated building blocks through lengthy synthetic sequences and allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.[4][18]

Transition Metal-Catalyzed C-H Fluorination

Direct C-H fluorination is an atom-economical and highly desirable transformation.[2] Palladium catalysis has emerged as a powerful tool for this purpose.[19]

Undirected C-H Fluorination: A groundbreaking development has been the palladium-catalyzed undirected C-H fluorination of arenes.[19][20] This method utilizes a unique catalytic cycle where a reactive palladium-fluoride electrophile is generated in situ, which then fluorinates the arene without the need for a directing group.[19][21] This approach has a broad substrate scope and functional group tolerance, making it highly valuable for LSF.[17][21]

}

Figure 2: Simplified catalytic cycle for undirected Pd-catalyzed C-H fluorination.

Directed C-H Fluorination: In cases where regioselectivity is paramount, directing groups can be employed to guide the fluorination to a specific C-H bond, typically in the ortho position.[2] This strategy offers excellent control over the site of fluorination.

Photoredox and Electrochemical Fluorination

In recent years, photoredox and electrochemical methods have emerged as powerful and sustainable approaches for C-F bond formation.[1] These techniques often proceed under mild conditions and can enable transformations that are challenging to achieve with traditional methods.[1] Visible-light photoredox catalysis, for instance, can be used to generate radical intermediates that subsequently undergo fluorination.[1][22]

Synthesis of Fluorinated Heterocycles

Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals.[8][23] The incorporation of fluorine into these frameworks is a key strategy for modulating their biological activity.[8][23] The synthesis of fluorinated heterocycles can be challenging due to the electronic properties of the heterocyclic rings and potential catalyst inhibition.[8] However, numerous methods have been developed, including:

-

Nucleophilic substitution on halo-substituted heterocycles.[24][25]

-

Cyclization reactions using fluorinated building blocks.[23][25]

-

Direct C-H fluorination of the heterocyclic core.[25]

Future Perspectives and Conclusion

The field of fluoro-aromatic synthesis is continuously evolving, driven by the relentless demand for new and improved pharmaceuticals and agrochemicals.[10] Future research will likely focus on the development of more efficient, selective, and sustainable fluorination methods. Key areas of interest include:

-

Asymmetric Fluorination: The development of catalytic methods for the enantioselective introduction of fluorine is a major goal, as stereochemistry is critical for biological activity.[26]

-

Biocatalysis: The use of enzymes for fluorination offers the potential for unparalleled selectivity under mild, environmentally friendly conditions.

-

Flow Chemistry: The application of flow microreactor systems can improve the safety and efficiency of fluorination reactions, particularly those involving hazardous reagents.[27]

References

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Late-Stage Fluorination. (n.d.). MPI für Kohlenforschung. Retrieved February 12, 2026, from [Link]

-

A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022-05-24). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (2020-11-02). Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

-

Late-Stage Fluorination: From Fundamentals to Application. (2014-03-11). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

-

Late-Stage Fluorination: From Fundamentals to Application. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

-

Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Palladium-catalysed electrophilic aromatic C-H fluorination. (2018-02-21). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis of fluorinated Heterocycles. (n.d.). Loughborough University. Retrieved February 12, 2026, from [Link]

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Retrieved February 12, 2026, from [Link]

-

Late-Stage Fluorination. (n.d.). MPI für Kohlenforschung. Retrieved February 12, 2026, from [Link]

-

Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (n.d.). Retrieved February 12, 2026, from [Link]!

-

A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022-01-27). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

-

Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. (2020-07-21). Green Chemistry. Retrieved February 12, 2026, from [Link]

-

Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Retrieved February 12, 2026, from [Link]

-

Renewable Reagent for Nucleophilic Fluorination. (2022-04-19). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025-08-09). Retrieved February 12, 2026, from [Link]

-

The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016-09-22). Accounts of Chemical Research. Retrieved February 12, 2026, from [Link]

-

Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Recent Advances on Fluorine Chemistry. (2024-07-28). PMC. Retrieved February 12, 2026, from [Link]

-

Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry. Retrieved February 12, 2026, from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025-07-30). Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

-

Electrophilic fluorination. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. (2024-11-08). White Rose Research Online. Retrieved February 12, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023-09-11). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021-05-31). Bentham Science. Retrieved February 12, 2026, from [Link]

-

(PDF) Recent Advances on Fluorine Chemistry. (2024-07-22). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

-